An In-depth Technical Guide to Macitentan Impurity A: Structure, Identification, and Analytical Control
An In-depth Technical Guide to Macitentan Impurity A: Structure, Identification, and Analytical Control
This guide provides a comprehensive technical overview of Macitentan Impurity A, a critical process-related impurity and potential degradant of the dual endothelin receptor antagonist, Macitentan. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity of Impurity A, its analytical determination, and the underlying scientific principles that govern its control, ensuring the safety and efficacy of the final drug product.
Introduction: The Critical Role of Impurity Profiling in Macitentan Development
Macitentan, with the chemical name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a cornerstone therapy for pulmonary arterial hypertension (PAH)[1]. Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation and anti-proliferative effects[1]. The synthetic pathway to such a complex molecule, however, is not without its challenges. The formation of impurities, whether from starting materials, intermediates, or degradation, is an inherent aspect of chemical synthesis[].
Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Uncontrolled impurities can pose significant safety risks and compromise the therapeutic efficacy of the drug. Therefore, a thorough understanding and robust analytical control of each significant impurity are paramount. Macitentan Impurity A is one such impurity that requires careful monitoring. This guide will provide the foundational knowledge for its identification and quantification.
Chemical Identity of Macitentan Impurity A
A precise understanding of an impurity's structure is the first step in developing effective control strategies. Macitentan Impurity A is a known process-related impurity that can also arise from degradation.
Chemical Structure
Macitentan Impurity A is structurally similar to the parent Macitentan molecule but lacks the N-propylsulfamoyl group, which is replaced by a primary amine.
Structure of Macitentan:
-
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
Structure of Macitentan Impurity A:
-
5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine
The key structural difference is the absence of the -SO2NHCH2CH2CH3 group on the pyrimidin-4-amine nitrogen.
IUPAC Name and Other Identifiers
The formal chemical identity of Macitentan Impurity A is defined by its IUPAC name and other unique identifiers, which are crucial for unambiguous documentation and sourcing of reference standards.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine | [3][4][] |
| Synonyms | Macitentan N-Despropylaminosulfonyl Impurity, Despropylaminosulfonyl Macitentan, ACT-080803 | [3][] |
| CAS Number | 1433875-21-8 | [3][][6] |
| Molecular Formula | C16H13Br2N5O2 | [3][][6] |
| Molecular Weight | 467.11 g/mol | [3][] |
Analytical Methodology: A Validated Stability-Indicating RP-HPLC Method
The quantification of impurities in a drug substance requires a highly specific, sensitive, and validated analytical method. For Macitentan and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice due to its high resolving power and compatibility with UV detection, which is suitable for these chromophoric molecules.[7][8]
The development of a stability-indicating method is critical. This means the method must be able to resolve the API from its impurities and any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light)[7][8]. This ensures that the true purity of the sample is assessed throughout its shelf life.
Experimental Protocol: RP-HPLC for Macitentan Impurity Profiling
This protocol is a representative example based on published methodologies for the analysis of Macitentan and its impurities[9][10].
Objective: To separate and quantify Macitentan Impurity A from the Macitentan API and other potential impurities in a drug product.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Eclipse Plus C18 (250 x 4.6 mm; 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar Macitentan and its impurities. The 250 mm length and 5 µm particle size offer high efficiency and resolution.[9] |
| Mobile Phase A | 0.1% v/v Formic Acid in Water | A volatile buffer like formic acid is ideal as it is compatible with mass spectrometry (LC-MS/MS) for peak identification and characterization of unknown impurities.[9] It also controls the ionization state of the analytes to ensure sharp, symmetrical peaks. |
| Mobile Phase B | Methanol or Acetonitrile | These are common organic modifiers in RP-HPLC. The choice and gradient profile are optimized to achieve the necessary separation of all relevant peaks within a reasonable runtime.[9][10] |
| Flow Rate | 0.6 - 1.5 mL/min | The flow rate is optimized to balance analysis time with separation efficiency and backpressure.[9][10] |
| Detection Wavelength | 266 nm | This wavelength is selected based on the UV spectra of Macitentan and its impurities to provide good sensitivity for all components.[10] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[10] |
| Injection Volume | 10 - 20 µL | The volume is chosen to provide adequate sensitivity without overloading the column. |
| Elution Mode | Gradient Elution | A gradient is necessary to elute both the less retained impurities and the highly retained Macitentan API in a single run with good peak shape and resolution. |
Method Validation (Self-Validating System):
The described method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable. This involves demonstrating:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and excipients. This is proven through forced degradation studies where the drug is exposed to harsh conditions to generate potential degradants.[7]
-
Linearity: A linear relationship between the concentration of Impurity A and the detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spiking known amounts of Impurity A into the sample matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of Impurity A that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[7]
Logical Workflow for Impurity Analysis
The following diagram illustrates the logical flow from sample preparation to data analysis in a typical impurity profiling workflow.
Caption: Logical workflow for the identification and quantification of Macitentan Impurity A.
Formation and Control
Macitentan Impurity A, being a des-sulfamoyl derivative, can potentially form through two main pathways:
-
Process-Related Impurity: It could be an intermediate or a byproduct resulting from an incomplete reaction during the final sulfamoylation step in the synthesis of Macitentan. The control strategy here involves optimizing the reaction conditions (e.g., stoichiometry, temperature, reaction time) to drive the reaction to completion and implementing appropriate purification steps to remove any unreacted starting material.
-
Degradation Product: The sulfamoyl bond in Macitentan could be susceptible to hydrolysis under certain stress conditions, such as acidic or basic environments.[] Forced degradation studies are essential to understand this liability.[7] Control measures would involve ensuring the drug product is formulated and stored in conditions that minimize hydrolytic degradation.
Conclusion
The control of Macitentan Impurity A is a critical aspect of ensuring the quality, safety, and efficacy of Macitentan drug products. This guide has detailed the chemical structure and identity of this impurity, providing a foundation for its unambiguous identification. A robust, validated, stability-indicating RP-HPLC method, as outlined, is the cornerstone of an effective control strategy, allowing for the accurate quantification of Impurity A. By understanding the potential formation pathways and implementing rigorous analytical controls, drug developers and manufacturers can confidently meet the stringent requirements of global regulatory agencies and deliver a safe and effective medication to patients with pulmonary arterial hypertension.
References
-
Veeprho. Macitentan Impurity A | CAS 1433875-21-8. [Link]
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Chromatography, 37(1), 100-110. [Link]
-
PubMed. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. [Link]
-
ResearchGate. Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study | Request PDF. [Link]
-
Daicel Pharma Standards. Macitentan Impurities Manufacturers & Suppliers. [Link]
-
Taylor & Francis Online. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]
-
ResearchGate. (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. [Link]
-
Pharmaffiliates. Macitentan-impurities. [Link]
Sources
- 1. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. jk-sci.com [jk-sci.com]
- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 7. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
